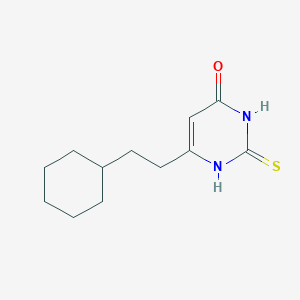

6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

6-(2-Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a substituted pyrimidinone derivative characterized by a 2-thioxo group at position 2 and a 2-cyclohexylethyl substituent at position 4. This compound belongs to the 2-thioxo-dihydropyrimidinone family, which is recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthesis typically involves condensation reactions between α,β-unsaturated ketones and 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one under reflux conditions in polar aprotic solvents like DMF . The cyclohexylethyl substituent likely influences lipophilicity and bioavailability, which can modulate interactions with biological targets such as DNA ligases or microbial enzymes .

Properties

IUPAC Name |

6-(2-cyclohexylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZQPDKPNWZJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of thioxo-pyrimidines, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Antimicrobial Activity

Research has indicated that derivatives of thioxo-pyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed potent antifungal activity against various strains, including Aspergillus niger and Penicillium species. These compounds were tested using disk diffusion methods, revealing inhibition zones ranging from 20 mm to 38 mm with minimal inhibitory concentrations (MIC) below 50 μg/mL .

Anticancer Properties

The anticancer potential of thioxo-pyrimidines has been explored in several studies. One notable investigation assessed the cytotoxic effects of similar derivatives on multiple cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited significant antiproliferative effects, particularly in breast cancer (MCF7) and leukemia (K562) cell lines, with log10 GI50 values indicating high potency .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, including aldose reductase and various kinases.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2-thioxo-dihydropyrimidinones are highly dependent on the substituent at position 5. Below is a comparative analysis of key derivatives:

Preparation Methods

Synthesis of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Core

- Reagents and Conditions:

Thiourea is reacted with ethyl acetoacetate in the presence of sodium methylate as a base catalyst in refluxing absolute methanol. The molar ratio typically involves a 2.5 to 2.8-fold excess of sodium methylate relative to thiourea to drive the reaction to completion. Reaction:

The condensation leads to the formation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with good yields.Monitoring:

Reaction progress is monitored by thin-layer chromatography (TLC).Characterization:

The product is characterized by melting point determination, 1H and 13C NMR spectroscopy, and elemental analysis to confirm purity and structure.

Alkylation to Introduce the 2-cyclohexylethyl Group

- Reagents and Conditions:

The 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is reacted with an equimolar amount of an appropriate alkylating agent, such as 2-chloroethylcyclohexane (or a related chloroalkane derivative bearing the cyclohexylethyl group), in the presence of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). Temperature and Time:

The reaction mixture is stirred at 70–80°C for several hours (typically 5 hours), followed by a standing period (e.g., 12 hours) to complete the reaction.Work-up:

The reaction mixture is filtered, the filtrate evaporated under vacuum, and the residue precipitated by addition of cold water. The precipitate is filtered, dried, and recrystallized from an acetone-DMF mixture.Selectivity:

The alkylation occurs specifically at the sulfur atom (S-alkylation), avoiding N-alkylation, which is favored due to the nucleophilicity of sulfur and steric hindrance from bulky alkylating agents.Yield:

Yields for such alkylation reactions typically range from 55% to 82%.

Alternative Catalytic and Solvent-Free Methods

Recent advances have explored solvent-free synthesis using heterogeneous catalysts such as SiO2-CaCl2 to facilitate the formation of dihydropyrimidin-2(1H)-one/thione derivatives. This method involves:

Reactants:

Aromatic aldehydes, ethyl acetoacetate, and thiourea or urea.Catalyst:

SiO2-CaCl2, which is reusable, eco-friendly, and cost-effective.Advantages:

High yields, mild reaction conditions, environmental friendliness, and operational simplicity.Application:

Although this method is demonstrated for general dihydropyrimidinone derivatives, it can be adapted for thioxo derivatives by using thiourea, potentially applicable to the synthesis of 6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one by subsequent alkylation steps.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core formation | Thiourea + Ethyl acetoacetate + Sodium methylate | Reflux (~65-70°C) | Methanol | High | Molar excess of sodium methylate required |

| Alkylation (S-alkylation) | 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one + 2-chloroethylcyclohexane + K2CO3 | 70–80°C, 5-12 hours | DMF | 55–82 | Selective S-alkylation; bulky alkylating agent preferred |

| Solvent-free synthesis | Aromatic aldehyde + Ethyl acetoacetate + Thiourea + SiO2-CaCl2 catalyst | Mild conditions | None (solid phase) | High | Eco-friendly; applicable for core synthesis |

Research Findings and Analytical Data

NMR Spectroscopy:

1H NMR spectra of alkylated products show characteristic signals for NH protons, methine protons on the pyrimidine ring, and methylene groups adjacent to sulfur. The presence of the cyclohexylethyl substituent is confirmed by aliphatic proton signals.Elemental Analysis:

Confirms the expected composition within ±0.4% of theoretical values.LCMS and TLC:

Used to confirm purity and monitor reaction progress.Selectivity: Studies confirm exclusive S-alkylation without formation of N-alkylated or disubstituted byproducts, attributed to the nucleophilicity of sulfur and steric effects of the alkylating agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.